molecular formula C19H10N2O2 B14402451 6H-Indolo[2,3-b]acridine-6,12(11H)-dione CAS No. 88207-09-4

6H-Indolo[2,3-b]acridine-6,12(11H)-dione

Cat. No.: B14402451
CAS No.: 88207-09-4
M. Wt: 298.3 g/mol
InChI Key: PTYWNBRLOVWBDP-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]acridine-6,12(11H)-dione is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their complex structures and significant biological activities. The unique arrangement of indole and acridine moieties in this compound contributes to its diverse chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo[2,3-b]acridine-6,12(11H)-dione typically involves the condensation of indole derivatives with acridine precursors. One common method includes the use of isatin and o-phenylenediamine under acidic conditions to form the indoloacridine framework . The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Additionally, microwave irradiation and the use of nanoparticles like cerium (IV) oxide have been explored to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Indolo[2,3-b]acridine-6,12(11H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate (III), selenium dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, dimethyl sulfate.

Major Products

The major products formed from these reactions include various substituted indoloacridine derivatives, which exhibit enhanced biological activities and improved pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Indolo[2,3-b]acridine-6,12(11H)-dione stands out due to its unique combination of indole and acridine moieties, which confer distinct chemical reactivity and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a promising candidate for therapeutic applications .

Properties

CAS No.

88207-09-4

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

10,21-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),3(11),4,6,8,13,15,17,19-nonaene-2,12-dione

InChI

InChI=1S/C19H10N2O2/c22-18-12-9-10-5-1-3-7-13(10)20-16(12)19(23)15-11-6-2-4-8-14(11)21-17(15)18/h1-9,21H

InChI Key

PTYWNBRLOVWBDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)C4=C(C3=O)NC5=CC=CC=C54

Origin of Product

United States

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